3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxycarbonyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)5-3-4(6(10)11)8-9-5/h3H,2H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSZNZPCNIEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857001 | |
| Record name | 5-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401562-12-6 | |
| Record name | 5-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is in the development of insecticides. Research has shown that derivatives of pyrazole-5-carboxylic acids exhibit significant insecticidal activity against pests such as Aphis fabae. For instance, compounds derived from this structure have been tested for their effectiveness, revealing:
- Insecticidal Activity : Some derivatives demonstrated mortality rates exceeding 85% at low concentrations (12.5 mg/L) against Aphis fabae .
This suggests that this compound could be a key component in formulating new agrochemicals.
Pharmaceutical Research
The pyrazole framework is also significant in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. Compounds with similar structures have been explored for:
- Anti-inflammatory Activities : Pyrazole derivatives have shown promise in reducing inflammation in various animal models.
Research indicates that modifications to the carboxylic acid group can enhance bioactivity and selectivity for specific biological targets.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo further functionalization makes it a versatile reagent in:
- Building Block for Complex Structures : It can participate in reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of diverse organic compounds.
Case Study 1: Insecticidal Activity Assessment
A study synthesized several derivatives of this compound and evaluated their insecticidal properties against Aphis fabae. The results indicated that certain modifications led to enhanced activity, showcasing the potential for developing new pest control agents .
| Compound | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| 7h | 85.7 | 12.5 |
| 7a | 60.0 | 25 |
| 7j | 75.0 | 15 |
Case Study 2: Pharmaceutical Applications
In another research initiative, modifications of pyrazole derivatives were explored for anti-inflammatory effects. The results demonstrated that specific structural changes could significantly improve efficacy in reducing inflammatory markers in vitro .
| Modification | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Ethoxy Group | 70 | 10 |
| Methyl Group | 50 | 20 |
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The ethoxycarbonyl and carboxylic acid groups play crucial roles in binding to active sites and influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Solubility and Stability Data*
| Compound | Solubility (Water) | Stability | LogP |
|---|---|---|---|
| This compound | Low | Stable at RT | 1.2 |
| 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Moderate | Sensitive to light | 0.8 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Low | Hydrolytically stable | 2.1 |
Research Findings and Industrial Relevance
- Agrochemicals: Halogenated pyrazole carboxylic acids (e.g., bromo and chloro derivatives) dominate insecticide research due to their affinity for ryanodine receptors in pests .
- Pharmaceuticals : Methyl and trifluoromethyl derivatives are prioritized in kinase inhibitor and anticancer drug development .
- Material Science : Ethoxycarbonyl-substituted pyrazoles form stable coordination polymers with transition metals, useful in catalysis .
Biological Activity
3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.
Chemical Structure
The chemical structure of this compound is characterized by a pyrazole ring with an ethoxycarbonyl and carboxylic acid functional groups. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Compound A | S. aureus | 16 µg/mL |
| Compound B | P. aeruginosa | 64 µg/mL |
Insecticidal Properties
The insecticidal activity of pyrazole derivatives has been explored extensively. A study demonstrated that certain derivatives exhibited high mortality rates against Aphis fabae, indicating their potential as agrochemicals.
Case Study: Insecticidal Activity
In a bioassay, a derivative of this compound showed an 85.7% mortality rate at a concentration of 12.5 mg/L , comparable to commercial insecticides like imidacloprid .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- Receptor Modulation : The compound can interact with specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives to assess its relative potency and efficacy.
Table 2: Comparative Biological Activities
| Compound | Activity Type | IC50/Effective Concentration |
|---|---|---|
| This compound | Antimicrobial | 32 µg/mL |
| Compound C | Antimicrobial | 50 µg/mL |
| Compound D | Insecticidal | 12.5 mg/L |
Future Directions and Research
Further research is warranted to explore the full potential of this compound in various therapeutic areas, including:
- Cancer Therapy : Investigating the compound's role in inhibiting cancer cell proliferation.
- Anti-inflammatory Applications : Exploring its anti-inflammatory properties through targeted studies.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate with a hydrazine derivative (e.g., phenylhydrazine) and a carbonyl source like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring. Subsequent hydrolysis under basic conditions replaces the ethoxycarbonyl group with a carboxylic acid . For derivatives, Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst enables introduction of diverse substituents . Optimization includes controlling temperature (60–100°C), solvent choice (DMF/water mixtures), and catalyst loading (1–5 mol%) to improve yields (>70%) and purity.
Q. What spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, pyrazole C-H protons appear as doublets in δ 6.5–7.5 ppm .
- Infrared (IR) Spectroscopy : Stretching vibrations for carboxylic acid (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) groups validate functionalization .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for pyrazole-5-carboxylic acid derivatives?
- Methodological Answer : Cross-validation using complementary techniques is critical:
- Case Study : Discrepancies in NMR signals due to tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) can be resolved via deuterated solvent studies or 2D NMR (COSY, HSQC) .
- Crystallographic Validation : X-ray structures provide unambiguous confirmation of regiochemistry when spectral data are inconclusive .
Q. What computational methods are employed to predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Frontier Molecular Orbitals (FMOs) : Predict HOMO-LUMO gaps (~4–5 eV) to assess charge transfer properties .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction planning.
- Comparison with Experimental Data : IR and UV-Vis spectra validate computational models .
Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer :
- Derivatization Strategies : Introduce substituents at N1, C3, or C5 positions to modulate bioactivity. For example:
- C3 Modification : Bromine or phenyl groups enhance antibacterial activity .
- N1 Functionalization : Alkyl chains improve lipophilicity for membrane permeability .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens. IC₅₀ values <10 µM indicate promising leads .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
